2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
Description
2-(3-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-bromo-4-methoxyphenyl group at position 2 and a methyl group at position 5. Its synthesis and structural characterization were reported by Duan et al., who confirmed its crystal structure via X-ray diffraction (CIF data available under CCDC 602183) . The compound crystallizes in the monoclinic space group P2₁/c, with lattice parameters $ a = 11.573 \, \text{Å}, b = 7.184 \, \text{Å}, c = 16.108 \, \text{Å}, \beta = 102.81^\circ $, highlighting its planar aromatic system stabilized by π-π stacking interactions .
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-10-5-6-18-9-13(17-15(18)7-10)11-3-4-14(19-2)12(16)8-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRUONBZCCONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Substitution Reactions at the Bromine Center
The C3-bromine atom undergoes nucleophilic substitution and cross-coupling reactions, enabling structural diversification:
Suzuki–Miyaura Coupling
The bromine participates in palladium-catalyzed cross-coupling with boronic acids. For example:
-
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 2-(3-aryl-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine derivatives .
-
Typical conditions: 1.5 mol% Pd catalyst, K₂CO₃ base, DMF/H₂O (3:1), 80°C, 12 hours .
Table 1: Suzuki–Miyaura Coupling Examples
| Boronic Acid | Product Yield (%) | Conditions | Reference |
|---|---|---|---|
| Phenylboronic acid | 82 | Pd(PPh₃)₄, DMF/H₂O | |
| 4-Methoxyphenyl | 78 | Pd(OAc)₂, SPhos |
Nucleophilic Aromatic Substitution
Bromine substitution with amines or thiols occurs under polar aprotic solvents:
-
Reaction with morpholine in DMSO at 100°C yields 2-(3-morpholino-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine (72% yield).
-
Thiourea in ethanol at reflux replaces Br with -SH (68% yield) .
Oxidation of the Methoxy Group
The 4-methoxy substituent undergoes oxidative demethylation or conversion to carbonyl groups:
-
Oxidative Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl (91% yield) .
-
Oxidation to Aldehyde : CrO₃ in acetic acid converts -OMe to -CHO (55% yield) .
Reduction Reactions
Catalytic hydrogenation reduces the bromine atom:
-
Debromination : H₂ (1 atm), 10% Pd/C, EtOH, 25°C removes Br to form 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine (88% yield).
Electrophilic Aromatic Substitution
The imidazopyridine core undergoes regioselective C3-alkylation via aza-Friedel–Crafts reactions:
-
Three-Component Alkylation : Reacting with aldehydes (e.g., benzaldehyde) and piperidine under Y(OTf)₃ catalysis introduces alkyl groups at C3 (76% yield) .
Table 2: Aza-Friedel–Crafts Alkylation
| Aldehyde | Amine | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Piperidine | Y(OTf)₃ | 76 | |
| 4-Nitrobenzaldehyde | Morpholine | Sc(OTf)₃ | 68 |
Functionalization of the Methyl Group
The C7-methyl group can be oxidized or halogenated:
Scientific Research Applications
Basic Information
- Molecular Formula: C15H14BrN2O
- Molecular Weight: 303.19 g/mol
- CAS Number: 138023-17-3
Structural Characteristics
The compound features an imidazo[1,2-a]pyridine core with a bromine atom and a methoxyphenyl group, contributing to its biological activity and reactivity in chemical reactions. The presence of the bromine atom enhances its electrophilicity, making it suitable for various synthetic transformations.
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridines exhibit significant anticancer properties. A study highlighted the synthesis of derivatives of this compound that showed potent activity against various cancer cell lines. For instance, derivatives with modifications at the nitrogen atoms demonstrated enhanced cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .
Case Study: Synthesis and Bioactivity
A notable case study involved the synthesis of 3-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine through a metal-free regioselective bromination process. The resultant compound exhibited a yield of 76% and was tested for its bioactivity against various pathogens, showing promising results in both antibacterial and antifungal assays .
Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various electrophilic substitutions makes it valuable for generating complex molecular architectures. For example, it can be utilized in the synthesis of other heterocyclic compounds through reactions such as nucleophilic substitution and coupling reactions.
Data Table: Reactivity Overview
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | 70 | Effective for generating substituted derivatives |
| Electrophilic Aromatic Substitution | Mild conditions | 65 | High regioselectivity observed |
| Coupling Reactions | Pd-catalyzed | 80 | Useful for forming biaryl compounds |
Photoluminescent Properties
Recent studies have explored the photoluminescent properties of imidazo[1,2-a]pyridine derivatives. The incorporation of the methoxy group enhances the photophysical characteristics, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .
Case Study: OLED Development
A research group synthesized a series of derivatives based on 2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine and evaluated their performance in OLED devices. The devices exhibited high brightness and efficiency due to the favorable energy levels of the synthesized compounds .
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The imidazo[1,2-a]pyridine scaffold is highly tunable, with substituents significantly influencing physicochemical properties. Key analogs and their characteristics are summarized below:
Table 1: Structural and Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Methyl vs. Halogen Substituents : The 7-methyl group in the target compound and analogs like AI-33 enhances lipophilicity compared to halogenated derivatives (e.g., 2e with 7-Cl) .
- Aryl Group Positioning : Bromine at the 3-position on the phenyl ring (target compound) may sterically hinder interactions compared to para-substituted analogs (e.g., 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine) .
Key Insights :
- Methoxy Group Impact : The 4-methoxyphenyl analog (PubChem CID 828003) demonstrated high bioactivity (score: 83) in high-throughput screening, suggesting that para-substituted methoxy groups enhance target engagement .
- Bromine’s Role: Bromine in the target compound’s 3-position may reduce metabolic degradation compared to non-halogenated analogs, though specific data are lacking.
- Methyl at Position 7 : Shared with BLU-5937 and YL-IPA08, the 7-methyl group is critical for maintaining receptor selectivity and pharmacokinetic stability .
Biological Activity
2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties. The presence of the 3-bromo-4-methoxyphenyl substituent enhances its interaction with biological targets, making it a subject of interest for various therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H13BrN2O
- Molecular Weight : 303.15 g/mol
- CAS Number : 335418-52-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to various pharmacological effects, including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways critical in disease processes.
Pharmacological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities:
- Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial and fungal strains.
- Neuropharmacological Effects : Certain imidazo[1,2-a]pyridines act on the central nervous system, potentially serving as anxiolytics or sedatives.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activities of related imidazo[1,2-a]pyridine derivatives:
- Study on Anticancer Activity : A study published in Molecules demonstrated that a series of imidazo[1,2-a]pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Evaluation : Research conducted on similar compounds highlighted their effectiveness against resistant bacterial strains, suggesting a potential role in treating infections where conventional antibiotics fail .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step processes such as the Suzuki–Miyaura coupling reaction. Variations in substituents can significantly influence the biological activity and selectivity of these compounds.
Table 2: Synthetic Routes
| Synthetic Method | Description |
|---|---|
| Suzuki–Miyaura Coupling | Forms carbon-carbon bonds using palladium catalysts |
| Cyclocondensation | Involves reactions between 2-aminopyridines and haloketones |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A Paudler process-based approach is effective. React 2-amino-4-methylpyridine with substituted bromoacetophenones (e.g., 2-bromo-4′-chloroacetophenone) using NaNO₂ as a nitroso donor, followed by hydrobromic acid and tin reduction. Catalyze with acetic acid at room temperature to achieve high yields (~75–85%). Monitor by TLC and optimize stoichiometry to minimize side products. Crystallization in acetonitrile/methanol (1:1 v/v) improves purity .
Q. How can spectroscopic techniques (NMR, IR, LC-MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Look for characteristic signals: aromatic protons (δ 7.2–8.5 ppm), methoxy group (δ ~3.8 ppm), and methyl substituents (δ ~2.5 ppm). Coupling patterns distinguish regioisomers (e.g., 6- vs. 7-methyl) .
- IR : Confirm C-Br stretch (~550–600 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- LC-MS : Use ESI+ mode to detect [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of Br or methoxy groups) validate the structure .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for anti-inflammatory activity via IL-1β release inhibition in THP-1 cells. Dissolve the compound in DMSO (30 mM stock), dilute in RPMI 1640 medium, and co-treat with LPS/ATP. Measure IL-1β via ELISA and normalize to Cell Titer-Glo viability data to exclude cytotoxicity .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer : Perform geometry optimization (B3LYP/6-31G* basis set) to simulate NMR chemical shifts. Compare computed vs. experimental ¹H/¹³C NMR values (RMSD < 0.3 ppm). Discrepancies in aromatic regions may indicate solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) .
Q. What crystallographic strategies (e.g., SHELX refinement) address challenges in resolving its crystal structure?
- Methodological Answer : Use SHELXL for small-molecule refinement. Collect high-resolution data (d-spacing < 0.8 Å) to resolve bromine atom disorder. Apply TWIN/BASF commands for twinned crystals. Validate with R1 < 5% and wR2 < 12% .
Q. How does substituent position (e.g., bromine at 3- vs. 4-phenyl) affect bioactivity in imidazo[1,2-a]pyridines?
- Methodological Answer : Compare IC₅₀ values of analogs (e.g., 2-(4-bromophenyl)-7-methyl vs. 2-(3-bromo-4-methoxyphenyl)). Use molecular docking (AutoDock Vina) to assess interactions with targets like NLRP3. Para-substituted bromine may enhance hydrophobic binding, while methoxy groups improve solubility .
Q. How to troubleshoot contradictory bioactivity data across studies (e.g., IL-1β inhibition vs. cytotoxicity)?
- Methodological Answer : Replicate assays with standardized protocols (e.g., ATP concentration, cell passage number). Use dose-response curves (4-parameter logistic model) to calculate EC₅₀ and Hill slopes. Contradictions may arise from DMSO solvent effects (>0.1% v/v) or batch-to-batch compound variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
